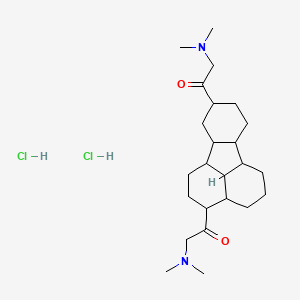
1,1'-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride is a complex organic compound with the molecular formula C24H24N2O2.2HCl and a molecular weight of 461.5. This compound is characterized by its unique structure, which includes a fluoranthene core substituted with dimethylamino and ethanone groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves multiple steps, typically starting with the preparation of the fluoranthene core. The synthetic route often includes:
Formation of the Fluoranthene Core: This step involves the cyclization of suitable precursors under controlled conditions to form the fluoranthene structure.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylamino groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites on enzymes or receptors, leading to changes in their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride can be compared with similar compounds, such as:
1,1’-Fluoranthene-3,9-diylbis(2-(methylamino)ethan-1-one) dihydrochloride: This compound has a similar structure but with methylamino groups instead of dimethylamino groups.
1,1’-Fluoranthene-3,9-diylbis(2-(ethylamino)ethan-1-one) dihydrochloride: This variant includes ethylamino groups, offering different chemical properties.
1,1’-Fluoranthene-3,9-diylbis(2-(propylamino)ethan-1-one) dihydrochloride: The presence of propylamino groups distinguishes this compound from the original.
The uniqueness of 1,1’-Fluoranthene-3,9-diylbis(2-(dimethylamino)ethan-1-one) dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35689-81-7 |
|---|---|
Molekularformel |
C24H42Cl2N2O2 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]-1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthen-8-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H40N2O2.2ClH/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15;;/h15-21,24H,5-14H2,1-4H3;2*1H |
InChI-Schlüssel |
VWPJIVOMKFBOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)C1CCC2C3CCCC4C3C(C2C1)CCC4C(=O)CN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


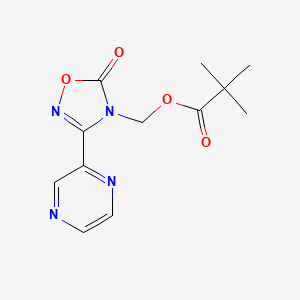

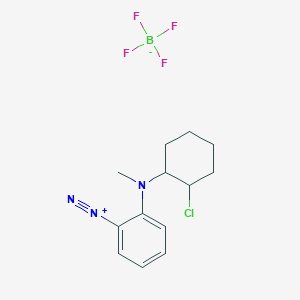


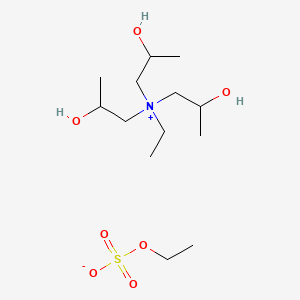
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)


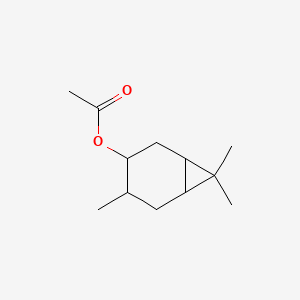
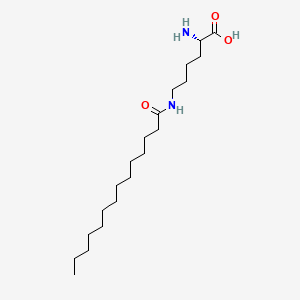
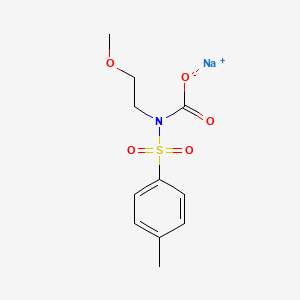

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
